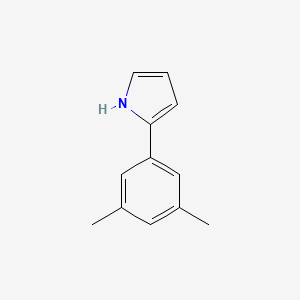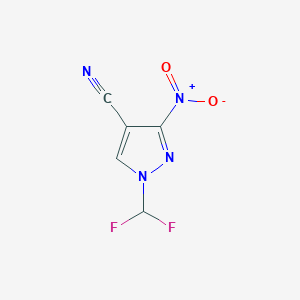
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Catalysts such as palladium or nickel are often employed to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Difluoromethyl)-3-amino-1H-pyrazole-4-carbonitrile .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Agrochemicals: The compound is of interest in the agrochemical industry for its potential use as a pesticide or herbicide.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit enzymes such as succinate dehydrogenase, disrupting the metabolic processes of the target organism . The difluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with similar difluoromethyl substitution.
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide: A compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of both the difluoromethyl and nitro groups enhances its reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C5H2F2N4O2 |
|---|---|
Peso molecular |
188.09 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H2F2N4O2/c6-5(7)10-2-3(1-8)4(9-10)11(12)13/h2,5H |
Clave InChI |
PIDVWNPZFVGMIB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


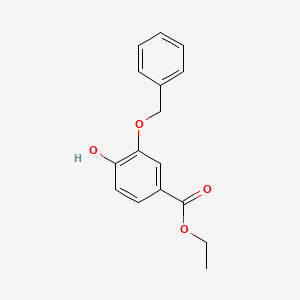

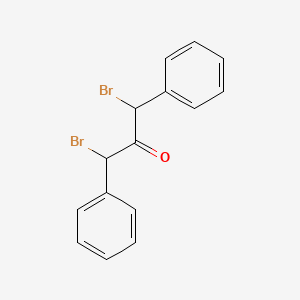
![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
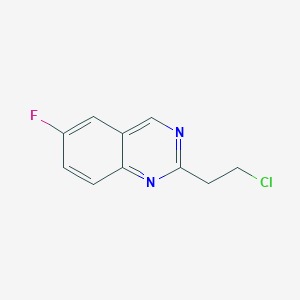
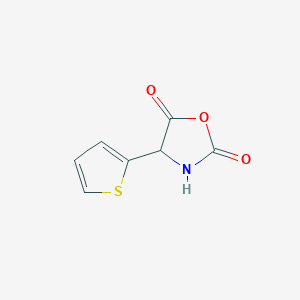
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
formamide](/img/structure/B11715455.png)
